molecular formula C9H16Cl2N2O B2863204 4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride CAS No. 2310121-61-8

4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride

Cat. No.: B2863204
CAS No.: 2310121-61-8
M. Wt: 239.14
InChI Key: OXSAYFCVGXYFAN-UHFFFAOYSA-N
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Description

4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C9H14N2O·2HCl. It is a derivative of benzene, featuring methoxy and dimethylamino groups. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzene-1,2-diamine.

    Methylation: The diamine is subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Methylation: Large-scale methylation using automated reactors.

    Continuous Purification: Employing continuous flow systems for purification to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors due to its structural similarity to biologically active amines.

    Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,4-phenylenediamine
  • N,N-Dimethyl-1,3-phenylenediamine
  • 4-Methoxy-N,N-dimethylaniline

Uniqueness

4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

4-methoxy-1-N,1-N-dimethylbenzene-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-11(2)9-5-4-7(12-3)6-8(9)10;;/h4-6H,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSAYFCVGXYFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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